molecular formula C24H20BrN5O2S B285091 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B285091
M. Wt: 522.4 g/mol
InChI Key: WFMAZEVKYNPXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as BMT-046067, is a novel small molecule compound. It has shown potential for use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its broad range of potential therapeutic applications. However, one limitation is its solubility, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is the development of more effective formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-methoxyaniline to form 3-bromo-4-methoxybenzylamine. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-amine to form the desired product.

Scientific Research Applications

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models.

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H20BrN5O2S/c1-14-20(23(31)27-17-8-10-18(32-2)11-9-17)21(15-5-3-6-16(25)13-15)30-24(26-14)28-22(29-30)19-7-4-12-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29)

InChI Key

WFMAZEVKYNPXNY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CC=C(C=C5)OC

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=CC=C4)Br)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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